molecular formula C18H13N5O2 B11012017 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11012017
M. Wt: 331.3 g/mol
InChI Key: WCLVTXNHUUEHJX-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that features a unique combination of a benzodioxin ring and a triazolopyrimidine structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the benzodioxin ring can yield quinone derivatives, while reduction of the triazolopyrimidine moiety can produce partially hydrogenated compounds .

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain enzymes and receptors, particularly those involved in neurotransmission. This modulation can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1,4-benzodioxin-2-ylmethylamine
  • 1,2,3,4,4a,10a-Hexahydro[1,4]benzodioxino[2,3-c]pyridine
  • 2-Substituted-2,3-dihydro-1,4-benzodioxin derivatives

Uniqueness

What sets 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine apart from similar compounds is its unique combination of a benzodioxin ring and a triazolopyrimidine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H13N5O2

Molecular Weight

331.3 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H13N5O2/c1-2-4-15-14(3-1)24-11-16(25-15)17-21-18-20-10-7-13(23(18)22-17)12-5-8-19-9-6-12/h1-10,16H,11H2

InChI Key

WCLVTXNHUUEHJX-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NN4C(=CC=NC4=N3)C5=CC=NC=C5

Origin of Product

United States

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